![molecular formula C14H12S B14319247 2,3-Dimethylnaphtho[2,3-B]thiophene CAS No. 110217-15-7](/img/structure/B14319247.png)
2,3-Dimethylnaphtho[2,3-B]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylnaphtho[2,3-B]thiophene is a heterocyclic compound with the molecular formula C14H12S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnaphtho[2,3-B]thiophene typically involves the cyclization of naphthalene derivatives with thiophene precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylnaphtho[2,3-B]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Electrophiles: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dimethylnaphtho[2,3-B]thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dimethylnaphtho[2,3-B]thiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices . In biological systems, its derivatives may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-b]thiophene: A parent compound with similar structural features but lacking the methyl groups at positions 2 and 3.
Benzothieno[3,2-b]benzothiophene (BTBT): Another thiophene derivative known for its high performance in organic electronics.
Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene (DNTT): A compound with extended conjugation, offering enhanced electronic properties.
Uniqueness
2,3-Dimethylnaphtho[2,3-B]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it a valuable compound for designing new materials with tailored properties for specific applications .
Propriétés
Numéro CAS |
110217-15-7 |
|---|---|
Formule moléculaire |
C14H12S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
2,3-dimethylbenzo[f][1]benzothiole |
InChI |
InChI=1S/C14H12S/c1-9-10(2)15-14-8-12-6-4-3-5-11(12)7-13(9)14/h3-8H,1-2H3 |
Clé InChI |
RLOMWTGAHPLPGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC3=CC=CC=C3C=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
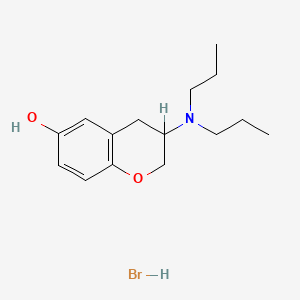
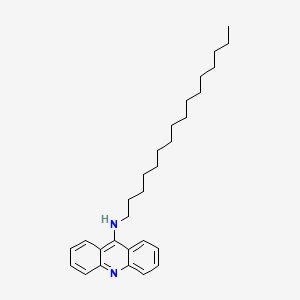
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
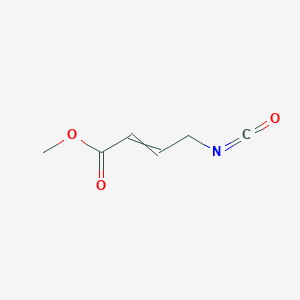
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
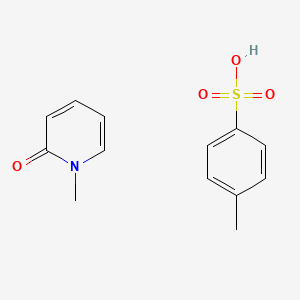

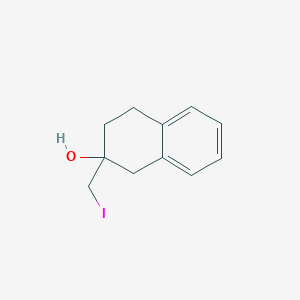
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
